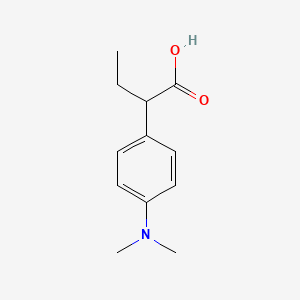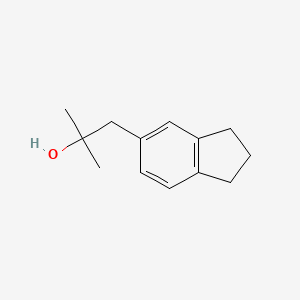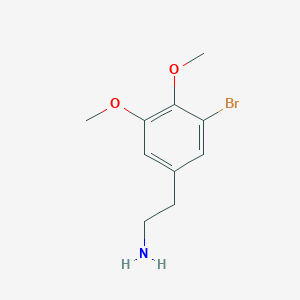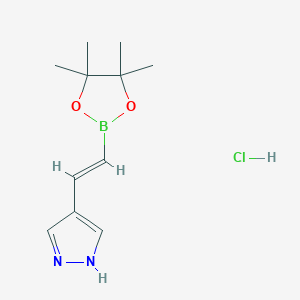
2-(4-(Dimethylamino)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dimethylamino)phenyl)butanoic acid is an organic compound with a molecular formula of C12H17NO2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-(dimethylamino)benzaldehyde with a suitable butanoic acid derivative under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dimethylamino)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl ring provides hydrophobic interactions, while the butanoic acid moiety can form ionic bonds with target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)propanoic acid
- 2-(4-(Dimethylamino)phenyl)pentanoic acid
- 2-(4-(Dimethylamino)phenyl)hexanoic acid
Uniqueness
2-(4-(Dimethylamino)phenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)15)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
RUOCONOTVDYHSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)







![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)



![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
